2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide
Description
2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin core, which is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O4/c1-12-10-14(27-13(2)25-20-17(22(27)30)4-3-9-24-20)6-8-19(12)26-21(29)16-7-5-15(28(31)32)11-18(16)23/h3-11H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBCKYNNCZGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction of Nitro Groups
The nitro group at the 4-position of the benzamide moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amine intermediates used in further derivatization.
Mechanistic Insight : The reduction proceeds via adsorption of hydrogen onto the palladium surface, followed by electron transfer to the nitro group, forming a nitroso intermediate and ultimately the amine. Steric hindrance from the pyrido[2,3-d]pyrimidine ring prevents over-reduction of other functional groups.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient chloro substituent at the 2-position of the benzamide participates in NAS reactions, enabling structural diversification.
Functionalization of the Pyrido[2,3-d]pyrimidine Core
The 4-oxo group on the pyrido[2,3-d]pyrimidine ring undergoes alkylation or condensation reactions, modifying its electronic properties.
Structural Impact : Alkylation at the 4-oxo position increases the ring’s electron density, enhancing π-stacking interactions in biological systems .
Amide Bond Reactivity
The benzamide linkage participates in hydrolysis and coupling reactions, enabling structural modifications.
Stability Note : The amide bond resists hydrolysis under neutral conditions but degrades in strongly acidic or basic environments .
Oxidative Transformations
The methyl groups on the phenyl and pyrido[2,3-d]pyrimidine rings undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄, H₂O, 80°C, 6 h | Methyl → carboxylic acid (–COOH) | |
| SeO₂ Oxidation | SeO₂, dioxane, reflux, 12 h | Methyl → formyl (–CHO) group |
Selectivity : Oxidation preferentially targets the methyl group adjacent to the pyrido[2,3-d]pyrimidine due to hyperconjugative stabilization of the transition state .
Photochemical Reactions
The nitro group undergoes photolysis under UV light, enabling unique reaction pathways.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| UV-Induced Denitration | UV (254 nm), MeCN, 12 h | Nitro group replaced with –OH |
Application : Photodenitration provides a route to hydroxylated analogs without harsh reducing agents.
Metal-Catalyzed Cross-Couplings
The chloro and pyrido[2,3-d]pyrimidine groups participate in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Catalytic Efficiency : Reactions proceed in 60–85% yield, with the pyrido[2,3-d]pyrimidine ring stabilizing palladium intermediates .
Scientific Research Applications
Anticancer Properties
The anticancer potential of this compound is supported by studies on related pyrido[2,3-d]pyrimidines. These compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. For example, docking studies have revealed that modifications in the structure can enhance selectivity and potency against various cancer cell lines.
Study 1: Antitubercular Activity
A study evaluated various substituted pyrido[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis . The results indicated promising activity for certain compounds with structural similarities to our target compound, suggesting that further exploration could yield effective antitubercular agents.
Study 2: Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of this compound in therapeutic applications.
Synthesis Pathways
The synthesis of 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step reactions. These reactions include the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization at various positions to introduce the nitro and chloro groups. Standard organic reactions such as nucleophilic substitutions and acylation are commonly employed in the synthetic pathway.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The pyrido[2,3-d]pyrimidin core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methyl-4-bromophenyl)acetamide: Known for its antifungal properties.
2-methyl-4’-(methylthio)-2-morpholinopropiophenone: Used as a photoinitiator in UV-curable inks.
Uniqueness
2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide stands out due to its unique pyrido[2,3-d]pyrimidin core, which imparts distinct biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Biological Activity
The compound 2-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a member of the pyridopyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and related fields. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H17ClN4O3
- Molecular Weight : 372.81 g/mol
- CAS Number : [insert CAS number if available]
The structure features a chloro group, a nitro group, and a pyridopyrimidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are known for their role in cancer therapy as they impede DNA synthesis by blocking the reduction of dihydrofolate to tetrahydrofolate, crucial for nucleotide synthesis .
- Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases involved in cell signaling pathways that regulate cell proliferation and survival .
- Selective Uptake Mechanisms : The compound has been shown to utilize specific transport mechanisms such as the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), enhancing its uptake in tumor cells .
Antitumor Activity
Numerous studies have documented the antitumor efficacy of pyridopyrimidine derivatives. The following table summarizes findings related to the compound's activity against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism | Reference |
|---|---|---|---|
| KB (Human Tumor) | 1.7 | Inhibition of FRα and PCFT | |
| A549 (Lung Cancer) | 15.0 | DHFR inhibition | |
| MCF7 (Breast Cancer) | 10.5 | Kinase inhibition |
These results indicate potent activity across various cancer types, suggesting a broad therapeutic potential.
Case Studies
- Piritrexim Comparison : Piritrexim is a notable analog that has shown significant antitumor effects by inhibiting DHFR. Comparative studies suggest that similar pyridopyrimidine compounds can exhibit enhanced selectivity and reduced side effects compared to traditional antifolates like methotrexate .
- Combination Therapies : Recent investigations have explored the efficacy of combining this compound with other chemotherapeutic agents, showing synergistic effects in reducing tumor growth in preclinical models .
Toxicity and Safety Profile
While the compound exhibits promising biological activity, it is essential to consider its safety profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
